Thal-sns-032

Descripción

Propiedades

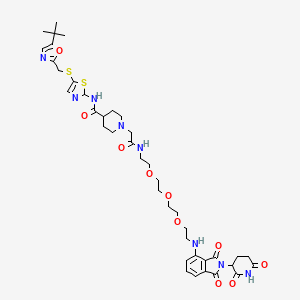

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZOYLPNAIDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Thal-sns-032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thal-sns-032 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC). It operates by inducing the selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation, which is implicated in the pathology of various malignancies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a PROTAC that co-opts the cell's natural protein disposal system to eliminate CDK9.[1][2][3] It is composed of three key components:

-

A CDK-binding moiety , derived from the non-selective CDK inhibitor SNS-032, which provides affinity for CDK9.

-

An E3 ubiquitin ligase-binding moiety , a thalidomide derivative, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

-

A linker that connects the two binding moieties, enabling the formation of a ternary complex.

The formation of this ternary complex between CDK9, this compound, and CRBN brings the E3 ligase in close proximity to CDK9. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular CDK9 levels.[1][4] This targeted degradation approach offers a distinct pharmacological profile compared to traditional kinase inhibition.[5][6][7]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | MOLT4 | 50 nM | [2] |

| EC50 (CDK9 Degradation) | MOLT4 | 4 nM | [8] |

| EC50 (CDK2 Degradation) | MOLT4 | 62 nM | [8] |

| EC50 (CDK1 Degradation) | MOLT4 | 171 nM | [8] |

| EC50 (CDK7 Degradation) | MOLT4 | 398 nM | [8] |

| EC50 (Proliferation) | BT474 | < 100 nM | [9] |

| EC50 (Proliferation) | MCF7 | < 100 nM | [9] |

| EC50 (Proliferation) | T47D | < 100 nM | [9] |

Table 1: In Vitro Potency and Selectivity of this compound.

| Kinase | IC50 | Reference |

| CDK9 | 4 nM | [1] |

| CDK2 | 38 nM | [10] |

| CDK7 | 62 nM | [1] |

| CDK1 | 480 nM | [10] |

| CDK4 | 925 nM | [10] |

Table 2: Inhibitory Activity of the Parent Compound SNS-032.

Signaling Pathways and Downstream Effects

The degradation of CDK9 by this compound has significant downstream consequences, primarily through the inhibition of transcriptional elongation. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for productive transcription.

By degrading CDK9, this compound leads to:

-

Reduced RNA Polymerase II Phosphorylation: This diminishes the processivity of RNA Pol II, leading to a global decrease in transcription.[2]

-

Downregulation of Anti-Apoptotic Proteins: The transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is highly dependent on active transcription. Their depletion sensitizes cancer cells to apoptosis.

-

Induction of Apoptosis: The culmination of these effects is the activation of the apoptotic cascade, leading to programmed cell death.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., MOLT4, BT474)

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blotting for CDK9 Degradation

This technique is used to detect and quantify the levels of CDK9 protein in cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDK9 (1:1000 dilution)

-

Mouse anti-GAPDH (loading control, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imager.

-

Quantify band intensities relative to the loading control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the western blot protocol.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cereblon (CRBN) Binding Assay (AlphaLISA)

This is a bead-based, no-wash immunoassay to measure the formation of the ternary complex.

Materials:

-

Recombinant GST-tagged CDK9 protein

-

Recombinant FLAG-tagged CRBN protein

-

This compound

-

AlphaLISA Glutathione Donor Beads

-

AlphaLISA Anti-FLAG Acceptor Beads

-

Assay buffer

-

384-well microplate

-

AlphaScreen-capable plate reader

Protocol:

-

In a 384-well plate, incubate this compound with recombinant CDK9-GST and CRBN-FLAG in assay buffer.

-

Add Anti-FLAG Acceptor beads and incubate.

-

Add Glutathione Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen reader. A high signal indicates proximity of the donor and acceptor beads, confirming the formation of the ternary complex.

Experimental and Logical Workflow

The investigation of this compound's mechanism of action follows a logical progression of experiments designed to characterize its activity from the molecular to the cellular level.

Conclusion

This compound represents a promising therapeutic strategy by selectively targeting CDK9 for degradation. Its mechanism of action, centered on the formation of a ternary complex with CDK9 and the E3 ligase Cereblon, leads to potent and sustained elimination of the target protein. This, in turn, disrupts transcriptional regulation and induces apoptosis in cancer cells. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other targeted protein degraders. The quantitative data and pathway analyses presented herein underscore the potential of this molecule as a valuable tool for both basic research and clinical applications.

References

- 1. PROTAC® Optimization Kit for PARP1-Cereblon Binding - Nordic Biosite [nordicbiosite.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Indispensable Role of Cereblon in the Proteolytic Activity of Thal-sns-032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Thal-sns-032, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on the critical role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This compound represents a novel therapeutic strategy that induces the selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.[1][2] Understanding the molecular interactions, particularly the dependency on CRBN, is fundamental for the development and optimization of this class of targeted protein degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery to eliminate a specific protein of interest.[3] It is composed of three key components:

-

A ligand for the target protein , which is SNS-032, a known inhibitor of Cyclin-Dependent Kinases (CDKs).[4]

-

A ligand for an E3 ubiquitin ligase , which is a thalidomide derivative that binds specifically to Cereblon (CRBN).[3][5]

-

A linker that covalently connects the two ligands.[2]

The activity of this compound is predicated on its ability to induce the formation of a ternary complex between CDK9 and the CRBN E3 ligase complex (CRL4^CRBN).[3][6] This induced proximity positions CDK9 for poly-ubiquitination, a process where multiple ubiquitin molecules are attached to the target protein. This "tagging" marks CDK9 for recognition and subsequent degradation by the 26S proteasome.[2][3]

The entire process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple CDK9 proteins, leading to a potent and sustained pharmacodynamic effect compared to traditional kinase inhibition.[1] The central role of Cereblon is absolute; in its absence, the ternary complex cannot form, and this compound is unable to induce the degradation of CDK9.[1]

Data Presentation: Quantifying the CRBN-Dependency

The essentiality of Cereblon for this compound activity is demonstrated by comparing its effects in wild-type cells versus cells where the CRBN gene has been knocked out (CRBN-/-). The quantitative data clearly show a dramatic loss of potency and efficacy in the absence of CRBN.

Table 1: Cellular Anti-proliferative Activity

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent inhibitor, SNS-032, in MOLT4 leukemia cells. A higher IC50 value indicates lower potency.

| Compound | Cell Line | IC50 | Fold Change (CRBN-/- vs WT) | Reference |

| This compound | MOLT4 (Wild-Type) | 50 nM | - | [1] |

| This compound | MOLT4 (CRBN-/-) | 3,630 nM | ~72-fold increase | [1] |

| SNS-032 | MOLT4 (Wild-Type) | 173 nM | - | [1] |

| SNS-032 | MOLT4 (CRBN-/-) | (Not reported, activity is CRBN-independent) | - | [1] |

The data unequivocally shows that the anti-proliferative activity of this compound is dependent on the presence of CRBN, with a ~72-fold decrease in potency in CRBN knockout cells.[1]

Table 2: Protein Degradation Potency and Selectivity

This table presents the half-maximal effective concentration (EC50) for the degradation of various Cyclin-Dependent Kinases by this compound. A lower EC50 value indicates more potent degradation.

| Target Protein | EC50 for Degradation | Reference |

| CDK9 | 4 nM | |

| CDK2 | 62 nM | |

| CDK1 | 171 nM | |

| CDK7 | 398 nM |

This compound is a potent and selective degrader of CDK9, exhibiting over 15-fold selectivity for CDK9 compared to the next most sensitive kinase, CDK2. This selective degradation is not observed in CRBN-/- cells.[1]

Experimental Protocols

The characterization of this compound and its CRBN-dependent mechanism relies on several key experimental techniques.

Western Blot for Protein Degradation

This is the primary method used to directly measure the reduction in target protein levels following treatment with a degrader.

Objective: To quantify the levels of CDK9 and other kinases in wild-type and CRBN-/- cells after treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate wild-type and CRBN-/- MOLT4 cells. Treat the cells with a range of concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for a specified time, typically 4-6 hours.[7]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for CDK9.

-

Also, probe for other kinases (CDK1, CDK2, CDK7) to assess selectivity and a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.[8]

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to measure the anti-proliferative effects of a compound by quantifying ATP, an indicator of metabolically active cells.

Objective: To determine the IC50 of this compound in wild-type and CRBN-/- cells.

Methodology:

-

Cell Seeding: Seed MOLT4 and CRBN-/- MOLT4 cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[9]

-

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize the results to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.[9]

In Vivo Ubiquitination Assay

This assay directly demonstrates that the loss of the target protein is due to ubiquitination.

Objective: To detect the ubiquitination of CDK9 following this compound treatment.

Methodology:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing the target protein (e.g., FLAG-CDK9) and HA-tagged ubiquitin.

-

Treatment: After 24-48 hours, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[7] Then, treat with this compound or DMSO for 2-4 hours.

-

Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation (IP): Dilute the lysates and immunoprecipitate the target protein using an anti-FLAG antibody conjugated to beads.

-

Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe the membrane with an anti-HA antibody to detect the ubiquitin-conjugated CDK9, which will appear as a high-molecular-weight smear.

Logical Relationship: The CRBN Linchpin

The activity of this compound is governed by a strict logical dependency. The desired therapeutic outcome—the induction of apoptosis in cancer cells—is the final step in a chain of events, each of which is contingent upon the last. Cereblon acts as the linchpin in this process. Without the initial binding of this compound to CRBN, the entire degradation cascade is aborted.

Conclusion

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

In-Depth Technical Guide to Thal-sns-032: A PROTAC Approach to CDK9 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, design, and mechanism of action of Thal-sns-032, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9). This document details the quantitative performance of this compound and provides cited experimental methodologies for key assays.

Core Concepts: Structure and Design of this compound

This compound is a heterobifunctional molecule engineered to selectively induce the degradation of CDK9, a key regulator of transcriptional elongation and a promising therapeutic target in oncology.[1] Its design leverages the PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate target proteins.

The structure of this compound consists of three key components:

-

A Ligand for the Target Protein (CDK9): This is derived from SNS-032 (also known as BMS-387032), a multi-targeting kinase inhibitor with high affinity for CDK9.[1][2] The design of this compound involved derivatizing the solvent-exposed piperidine nitrogen of SNS-032.[1]

-

A Ligand for an E3 Ubiquitin Ligase: A thalidomide derivative is included to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

-

A Linker: A polyethylene glycol (PEG) linker connects the SNS-032 and thalidomide-based ligands.[1] This linker is crucial for optimizing the formation of a stable ternary complex between CDK9, this compound, and CRBN.

The primary design rationale for this compound was to convert a multi-targeted kinase inhibitor (SNS-032) into a highly selective degrader of one of its targets (CDK9).[1] This approach offers the potential for a more profound and sustained pharmacological effect compared to simple inhibition, as the target protein is physically eliminated from the cell.[1][2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of this compound follows the canonical pathway of PROTAC-mediated protein degradation. This process can be visualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple CDK9 proteins.

Caption: Mechanism of this compound-mediated CDK9 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | CDK Target | Value | Cell Line | Reference |

| EC50 (Degradation) | CDK9 | 4 nM | MOLT4 | |

| CDK1 | 171 nM | MOLT4 | ||

| CDK2 | 62 nM | MOLT4 | ||

| CDK7 | 398 nM | MOLT4 | ||

| IC50 (Proliferation) | - | 50 nM | MOLT4 | [2] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Western Blotting for CDK9 Degradation

This protocol is adapted from studies demonstrating this compound-induced degradation of CDK9 in MOLT4 cells.[1]

Experimental Workflow:

Caption: Workflow for Western Blot analysis of CDK9 degradation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 0.5 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for 6 hours.[1]

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK9 (e.g., rabbit anti-CDK9, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.[2]

Experimental Workflow:

Caption: Workflow for CellTiter-Glo® cell viability assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed MOLT4 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]

-

Conclusion

This compound serves as a powerful example of the successful design and application of PROTAC technology to achieve selective protein degradation. By converting a multi-targeted kinase inhibitor into a selective degrader of CDK9, this compound demonstrates a promising strategy for developing novel therapeutics with enhanced potency and a distinct pharmacological profile compared to traditional inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of this compound and other PROTAC molecules.

References

Downstream Effects of CDK9 Degradation by Thal-sns-032: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thal-sns-032 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. As a Proteolysis Targeting Chimera (PROTAC), this compound links the CDK inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2][3] This targeted degradation of CDK9 leads to a cascade of downstream effects, primarily centered around the inhibition of transcription, which ultimately results in anti-proliferative and pro-apoptotic outcomes in cancer cells. This technical guide provides a comprehensive overview of the molecular consequences of CDK9 degradation by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Mechanism of Action

This compound operates through a ternary complex formation involving the target protein (CDK9), the PROTAC molecule itself, and the E3 ubiquitin ligase, Cereblon.[1][2] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to CDK9, marking it for degradation by the 26S proteasome. A key feature of this compound is its enhanced selectivity for CDK9 degradation compared to the multi-kinase inhibitory profile of its parent molecule, SNS-032.[4][5] While SNS-032 inhibits CDK2, CDK7, and CDK9, this compound primarily triggers the degradation of CDK9.[4][6]

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. promega.com [promega.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

Thal-sns-032: A Technical Guide to Target Protein Binding and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target protein binding affinity and mechanism of action of Thal-sns-032, a potent and selective degrader of Cyclin-dependent kinase 9 (CDK9). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Targeted Protein Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from the cell. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is composed of two key moieties: the CDK inhibitor SNS-032, which binds to the target protein CDK9, and a thalidomide derivative that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This dual binding brings CDK9 into close proximity with the E3 ligase, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome. This targeted degradation approach offers a distinct pharmacological profile compared to simple inhibition[4][5].

Quantitative Data: Binding Affinity and Inhibitory Activity

The binding affinity and inhibitory potential of this compound and its parent inhibitor, SNS-032 (also known as BMS-387032), have been characterized against a panel of Cyclin-dependent kinases. The following tables summarize the key quantitative data.

Table 1: this compound In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK9/CycT1 | 4 |

| CDK2/CycA | 62 |

| CDK1/CycB | 171 |

| CDK7/CycH/MNAT1 | 398 |

Data sourced from biochemical assays.[6]

Table 2: SNS-032 (Parent Inhibitor) In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK9 | 4 |

| CDK2 | 38 |

| CDK7 | 62 |

| CDK1 | 480 |

| CDK4 | 925 |

SNS-032 is a potent inhibitor of CDK9, CDK2, and CDK7.[7][8][9]

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| MOLT4 | Proliferation | 50 |

This compound demonstrates potent anti-proliferative effects in the MOLT4 human leukemia cell line.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and activity of this compound.

Kinase Activity and Inhibition Assay (Kinase-Glo™)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a compound can be quantified.

Materials:

-

Recombinant CDK9/CyclinT1 enzyme

-

Kinase substrate (e.g., a peptide substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Kinase-Glo™ Max Reagent

-

This compound or SNS-032

-

384-well plates

Procedure:

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add the test compound (this compound or SNS-032) at various concentrations to the wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

-

Initiate the kinase reaction by adding the recombinant CDK9/CyclinT1 enzyme to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

After incubation, add the Kinase-Glo™ Max reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

-

Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[2]

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

MOLT4 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed MOLT4 cells in an opaque-walled 96-well plate at a desired density.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the luminescence signal against the compound concentration and performing a non-linear regression analysis.[10][11]

Western Blotting for Protein Degradation

This technique is used to detect and quantify the amount of a specific protein (in this case, CDK9) in a cell lysate, providing direct evidence of PROTAC-mediated degradation.

Materials:

-

MOLT4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-CDK9 and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

Procedure:

-

Culture MOLT4 cells and treat them with various concentrations of this compound for a specific duration (e.g., 6 hours). Include a vehicle control.

-

Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against CDK9. Also, probe a separate membrane or the same membrane after stripping with a primary antibody for a loading control protein.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the signal using a chemiluminescence imaging system. The band intensity for CDK9 is normalized to the loading control to quantify the extent of degradation.[1][8]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

Caption: Mechanism of action of this compound as a PROTAC for CDK9 degradation.

Caption: Workflow for determining kinase inhibition using a luminescence-based assay.

Caption: Experimental workflow for assessing protein degradation via Western blotting.

References

- 1. academic.oup.com [academic.oup.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. promega.com [promega.com]

- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesensors.com [lifesensors.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. selleckchem.com [selleckchem.com]

The Selectivity Profile of Thal-sns-032: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Thal-sns-032, a potent and selective CDK9 degrader. By leveraging Proteolysis Targeting Chimera (PROTAC) technology, this compound offers a distinct pharmacological modality compared to traditional kinase inhibitors. This document details its mechanism of action, quantitative selectivity data, and the experimental protocols used for its characterization.

Core Concept: Mechanism of Action

This compound is a bifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It consists of a ligand for CDK9 (derived from the multi-kinase inhibitor SNS-032) connected via a linker to a thalidomide derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This ternary complex formation between CDK9, this compound, and CRBN facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[1] This targeted protein degradation approach converts a multi-targeted inhibitor into a selective degrader.[5]

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the degradation of CDK9, despite the parent molecule (SNS-032) inhibiting multiple kinases.[5] The addition of the linker and the CRBN-binding moiety did not negatively alter the inherent kinase selectivity profile of the SNS-032 warhead.[1]

Biochemical Inhibition Profile

The following table summarizes the biochemical inhibitory activity of this compound against various Cyclin-Dependent Kinases.

| Target Kinase | EC50 (nM) |

| CDK9/CycT1 | 4 |

| CDK2/CycA | 62 |

| CDK1/CycB | 171 |

| CDK7/CycH/MNAT1 | 398 |

Data sourced from biochemical assays.[5][6][7]

Cellular Activity Profile

In cellular assays, this compound induces potent anti-proliferative effects in a CRBN-dependent manner.

| Cell Line | Assay Type | IC50 (nM) | Notes |

| MOLT-4 | Proliferation (72h) | 50 | Wild-type cells |

| MOLT-4 | Proliferation (72h) | 3630 | CRBN -/- cells (100-fold less sensitive) |

| CWR22Rv1 | Proliferation (5 days) | 49 |

Data sourced from CellTiter-Glo® assays.[2][5]

Degradation Selectivity

Multiplexed quantitative mass spectrometry-based proteomics in MOLT-4 cells treated with 250 nM this compound for 2 hours revealed that CDK9 was the most significantly degraded protein.[3] While CDK9 is the primary target, partial degradation of CDK10 has been observed after prolonged exposure.[1] Importantly, other kinases targeted by the parent inhibitor SNS-032 are not degraded by this compound.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for Protein Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of target proteins in cells treated with this compound.

Workflow:

Methodology:

-

Cell Culture and Treatment: MOLT-4 cells are cultured to the desired density and then treated with various concentrations of this compound or DMSO as a vehicle control for specified time periods (e.g., 4, 6, or 24 hours).[1][7]

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., CDK9, CDK7, CDK2, CDK1, and a loading control like GAPDH).[7] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8]

Methodology:

-

Cell Seeding: Cells (e.g., MOLT-4) are seeded in opaque-walled 96-well or 384-well plates and allowed to acclimate.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).[5]

-

Reagent Addition: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[4]

-

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Luminescence Measurement: The luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Data Analysis: IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Kinase Engagement Profiling (Kinativ™)

This chemical proteomics approach assesses target engagement by measuring the ability of a compound to protect kinases from being labeled by a kinase-reactive probe.

Methodology:

-

Lysate Preparation: MOLT-4 cell lysates are prepared.

-

Compound Incubation: Lysates are incubated with this compound, the parent compound SNS-032, or a vehicle control at a specified concentration (e.g., 1 µM).[3]

-

Probe Labeling: A des-thiobiotin ATP probe is added to the lysates. This probe covalently labels the ATP binding sites of kinases that are not occupied by the test compound.

-

Digestion and Enrichment: The proteome is digested into peptides. The probe-labeled peptides are then enriched using streptavidin.

-

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

-

Data Analysis: A decrease in the signal for a particular kinase in the compound-treated sample compared to the control indicates that the compound is engaging that kinase.

Global Proteome Analysis by Mass Spectrometry

This method is used to identify and quantify changes in the abundance of thousands of proteins across the proteome following treatment with this compound, allowing for an unbiased assessment of degradation selectivity.

Methodology:

-

Cell Culture and Treatment: MOLT-4 cells are treated in biological triplicate with this compound (e.g., 250 nM for 2 hours) or a vehicle control.[3]

-

Lysis and Digestion: Cells are lysed, and the proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).

-

Isobaric Labeling (e.g., TMT): Peptides from each sample are labeled with a different isobaric tandem mass tag (TMT) reagent. This allows for the pooling of samples and subsequent relative quantification in a single MS run.

-

Fractionation: The pooled, labeled peptide mixture is fractionated (e.g., by basic reverse-phase chromatography) to reduce sample complexity.

-

LC-MS/MS Analysis: Each fraction is analyzed by high-resolution LC-MS/MS.

-

Data Analysis: The MS data is processed using specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the TMT tags. Proteins with significantly reduced abundance in the this compound-treated samples are identified as potential degradation targets.[3]

Conclusion

This compound is a highly selective degrader of CDK9. Its selectivity is achieved through the recruitment of the E3 ligase Cereblon to CDK9, leading to its ubiquitination and proteasomal degradation. While the SNS-032 component of this compound can bind to other kinases, the PROTAC mechanism of action confers a high degree of selectivity for CDK9 degradation within the cellular context. This targeted degradation results in potent anti-proliferative effects and provides a powerful tool for studying the consequences of CDK9 loss-of-function. The experimental protocols outlined in this guide provide a robust framework for characterizing the selectivity and mechanism of action of this compound and other targeted protein degraders.

References

- 1. THAL SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 2. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. OUH - Protocols [ous-research.no]

- 5. researchgate.net [researchgate.net]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

The Pharmacodynamics of Thal-sns-032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of Thal-sns-032, a potent and selective degrader of Cyclin-dependent kinase 9 (CDK9). By leveraging Proteolysis Targeting Chimera (PROTAC) technology, this compound represents a novel therapeutic modality for cancers driven by transcriptional dysregulation. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular activity and experimental workflows.

Core Mechanism of Action

This compound is a bifunctional molecule designed to induce the degradation of CDK9.[1] It consists of three key components:

-

A CDK-binding ligand: This is derived from SNS-032, a multi-targeting kinase inhibitor with high affinity for CDK9.[2][3][4]

-

An E3 ubiquitin ligase ligand: Thalidomide is used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]

-

A linker: A polyethylene glycol (PEG) linker connects the CDK-binding moiety to the E3 ligase ligand, facilitating the formation of a ternary complex between CDK9 and CRBN.[4]

Upon administration, this compound forms this ternary complex, which brings CDK9 into close proximity with the E3 ligase machinery. This proximity results in the polyubiquitination of CDK9, marking it for degradation by the proteasome.[1] A significant finding is that while the parent compound, SNS-032, inhibits multiple kinases, this compound selectively induces the degradation of CDK9, demonstrating a powerful strategy for converting multi-targeted inhibitors into selective degraders.[4]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound and its parent compound, SNS-032.

Table 1: Biochemical Inhibition of Cyclin-Dependent Kinases

| Compound | Target | IC50 (nM) |

| This compound | CDK9/CycT1 | 4[4] |

| CDK2/CycA | 62[4] | |

| CDK1/CycB | 171[4] | |

| CDK7/CycH/MNAT1 | 398[4] | |

| SNS-032 | CDK9 | 4[5] |

| CDK2 | 38[5] | |

| CDK7 | 62[5] | |

| CDK1 | 480[6] | |

| CDK4 | 925[6] |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 |

| This compound | MOLT4 | 50 nM[3][4] |

| MOLT4 (CRBN-/-) | 3.63 µM[4] | |

| SNS-032 | MOLT4 | 173 nM[4] |

| NVP-2 (Selective CDK9 Inhibitor) | MOLT4 | 9 nM[4] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Proliferation Assay

Objective: To determine the anti-proliferative effects of this compound.

Methodology:

-

Cell Culture: MOLT4 and CRBN-/- MOLT4 cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for 72 hours.[2]

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.[2]

Western Blot for Protein Degradation

Objective: To confirm the degradation of CDK9 following treatment with this compound.

Methodology:

-

Cell Treatment: Cells (e.g., MOLT4) are treated with specified concentrations of this compound or a vehicle control for a defined period (e.g., 6 hours).[4]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CDK9. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cells (e.g., BT474) are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).[7]

-

Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.

-

Staining: Fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), in a solution containing RNase A.[7]

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using appropriate software.

Visualizations

The following diagrams illustrate key aspects of this compound's pharmacodynamics.

Caption: Mechanism of Action of this compound.

Caption: Workflow for a Cell Proliferation Assay.

Caption: Logical Relationship of this compound Components.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thal-sns-032 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thal-sns-032 is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). It is derived from SNS-032, a potent inhibitor of CDKs 2, 7, and 9.[1] Both compounds have demonstrated significant anti-tumor activity in breast cancer cell lines by inducing apoptosis and inhibiting transcription.[2][3] this compound offers the potential for enhanced selectivity and sustained target knockdown compared to its parent inhibitor, SNS-032.[1] These application notes provide detailed protocols for the treatment of breast cancer cell lines with this compound and its parent compound, SNS-032, summarizing key quantitative data and outlining experimental procedures.

Mechanism of Action

SNS-032 functions as a multi-CDK inhibitor, targeting CDK2, CDK7, and CDK9. Inhibition of CDK7 and CDK9, which are critical for transcriptional regulation, leads to the dephosphorylation of RNA Polymerase II (RNA Pol II) and a subsequent blockage of RNA synthesis.[2] This transcriptional arrest disproportionately affects proteins with high turnover rates, such as the anti-apoptotic proteins Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[2][3] The depletion of these survival proteins triggers both the intrinsic and extrinsic pathways of apoptosis.[2]

This compound builds upon this mechanism by inducing the specific degradation of CDK9.[4] It achieves this by linking the SNS-032 moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's ubiquitin-proteasome system to tag CDK9 for destruction.[4] This targeted degradation leads to a more profound and sustained inhibition of CDK9-mediated transcription and a significant induction of apoptosis.[1]

Signaling Pathways

The signaling pathway affected by SNS-032 and this compound is centered on the inhibition of transcriptional machinery, leading to apoptosis.

Caption: Signaling pathway of SNS-032 and this compound in breast cancer cells.

Data Presentation

In Vitro Efficacy of SNS-032 and this compound in Breast Cancer Cell Lines

| Cell Line | Compound | Assay | Endpoint | Value | Treatment Duration | Source |

| MCF-7 | SNS-032 | CCK-8 | IC50 | 9 µmol/l | 24 h | [2] |

| MDA-MB-435 | SNS-032 | MTS | - | Dose-dependent inhibition | 48 h | |

| 4T1 | SNS-032 | CCK-8 | IC50 | 13.5 µmol/l | 24 h | [2] |

| MCF-7 | This compound | MTT | EC50 | Profound inhibition | 72 h | [5] |

| T47D | This compound | MTT | EC50 | Profound inhibition | 72 h | [5] |

| BT474 | This compound | MTT | EC50 | Profound inhibition | 72 h | [5] |

| SKBR3 | This compound | MTT | EC50 | Less effect | 72 h | [5] |

| HCC1569 | This compound | MTT | EC50 | Less effect | 72 h | [5] |

| HCC1954 | This compound | MTT | EC50 | Less effect | 72 h | [5] |

| MDA-MB-231 | This compound | MTT | EC50 | Less effect | 72 h | [5] |

| HS578T | This compound | MTT | EC50 | Less effect | 72 h | [5] |

| BT549 | This compound | MTT | EC50 | Less effect | 72 h | [5] |

| BT474-RH | This compound | MTT | EC50 | Particular sensitivity | 72 h | [5] |

| BT474-TDM1R | This compound | MTT | EC50 | Particular sensitivity | 72 h | [5] |

| MCF10A (Normal) | SNS-032 | MTT | - | No effect at 25-50 nM, reduced proliferation at 100 nM | 72 h | [5] |

| MCF10A (Normal) | This compound | MTT | - | No effect at 25-50 nM, reduced proliferation at 100 nM | 72 h | [5] |

In Vivo Efficacy of SNS-032

| Cell Line | Mouse Model | Treatment | Outcome | Source |

| MDA-MB-435 | Nude mice | 15 mg/kg SNS-032 i.p. every 3 days | Suppressed growth of breast cancer xenografts |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for assessing cell viability after treatment with this compound or SNS-032.

Caption: Workflow for MTT/CCK-8 cell viability assays.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT474)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound and SNS-032

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[2]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or SNS-032 in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

CCK-8 Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 or EC50 value using appropriate software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Breast cancer cell lines

-

This compound or SNS-032

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound or SNS-032 for the appropriate duration (e.g., 8-72 hours).[5]

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis

This protocol outlines the procedure for detecting changes in protein expression (e.g., CDK9, Mcl-1, XIAP, PARP) following treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK9, anti-Mcl-1, anti-XIAP, anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze band intensities using appropriate software, normalizing to a loading control like GAPDH.

-

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

-

Treated and untreated cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

The protocols and data presented provide a comprehensive guide for researchers investigating the effects of this compound and SNS-032 on breast cancer cell lines. The targeted degradation of CDK9 by this compound represents a promising therapeutic strategy, and the detailed methodologies herein should facilitate further research and development in this area. Careful optimization of experimental conditions for specific cell lines and research questions is recommended.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bosterbio.com [bosterbio.com]

- 3. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of Thal-sns-032 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Thal-sns-032 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC®) designed for the targeted degradation of Cyclin-dependent kinase 9 (CDK9).[1][2][3] It consists of the multi-targeting kinase inhibitor SNS-032 linked to a thalidomide derivative, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This mechanism induces the formation of a ternary complex between CDK9, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[2]

Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound eliminates the CDK9 protein, which can lead to more profound and prolonged pharmacological effects.[5][6] This makes it a valuable tool for studying transcriptional regulation and a potential therapeutic agent for cancers driven by transcriptional dysregulation.[5]

Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound for in vitro studies due to its high solubilizing capacity.[1][6] However, care must be taken as DMSO is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[4][6] This protocol provides a detailed methodology for the proper preparation and storage of this compound stock solutions.

Quantitative Data Summary

The following tables summarize the key physicochemical properties, solubility, and recommended storage conditions for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 869.02 g/mol | [1][3] |

| Molecular Formula | C₄₀H₅₂N₈O₁₀S₂ | [1] |

| CAS Number | 2139287-33-3 |[1] |

Table 2: Solubility and Recommended Storage Conditions

| Parameter | Recommendation | Reference(s) |

|---|---|---|

| Solvent | Dimethyl Sulfoxide (DMSO) | [1][4][6] |

| Maximum Solubility | Up to 100 mg/mL or ~115 mM | [4][6] |

| Powder Storage | -20°C for up to 3 years | [3][6] |

| Stock Solution Storage | -80°C for 6 months to 1 year | [3][4][6] |

| -20°C for up to 1 month | [4][6] |

| Freeze-Thaw Cycles | Avoid repeated cycles by preparing aliquots |[4][7] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1 Materials and Equipment

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (1.5 mL)

-

Calibrated P200 and P1000 micropipettes and sterile tips

-

Vortex mixer

-

Bath sonicator (Recommended)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2 Step-by-Step Procedure

-

Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

-

Calculation: Calculate the required mass of this compound and volume of DMSO. To prepare a 10 mM stock solution:

-

Mass (mg) = Desired Volume (mL) × 10 mM × 869.02 ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock:

-

Mass = 1 mL × 10 mmol/L × 869.02 mg/mmol / 1000 mL/L = 8.69 mg

-

-

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 8.69 mg) of this compound powder and transfer it into the tared tube.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.

-

Dissolution:

-

Close the tube cap tightly and vortex the solution for 30-60 seconds.

-

For complete dissolution, sonication in a water bath for 5-10 minutes is recommended.[3] A brief, gentle warming (37°C) can also aid dissolution, but prolonged heating should be avoided.

-

Visually inspect the solution to ensure it is clear and free of any visible particulates.

-

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4]

-

Labeling and Storage:

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the molecular mechanism of action of this compound.

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

- 1. THAL SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | CDK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Thal-sns-032 Treatment and Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Thal-sns-032, a selective CDK9 degrader, in Western blot analysis. The included methodologies and data presentation will guide researchers in designing and executing experiments to investigate the effects of this compound on protein degradation and downstream signaling pathways.

Introduction

This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with CDK9, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[1][2] This targeted protein degradation offers a powerful tool to study the roles of CDK9 in various cellular processes, including transcriptional regulation and apoptosis. Western blotting is a crucial technique to verify the efficacy and specificity of this compound by monitoring the levels of CDK9 and its downstream targets.

Data Presentation: Treatment Parameters

The optimal treatment duration and concentration of this compound can vary depending on the cell line and the specific experimental goals. Below is a summary of conditions reported in the literature for observing CDK9 degradation and downstream effects.

| Cell Line | Concentration | Treatment Duration | Outcome Measured |

| MOLT-4 (Human acute lymphoblastic leukemia) | 250 nM | 2, 4, 6, 8 hours | Time-course of CDK9 degradation.[3] |

| MOLT-4 | 250 nM | 4 hours | Knockdown of CDK9 isoforms.[4] |

| MOLT-4 | Indicated concentrations | 6 hours | Degradation of CDK9.[2][5] |

| MOLT-4 | 250 nM | 24 hours | Analysis of PARP and MCL-1 cleavage.[2] |

| BT474, BT474-RH, BT474-TDM1R (Human breast cancer) | 50 nM | 24 hours | Expression of cell cycle-related proteins.[6][7] |

| BT474, BT474-RH, BT474-TDM1R (Human breast cancer) | 50 nM | 72 hours | Expression of proteins involved in cell death.[6] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Thal-sns-032 in Trastuzumab-Resistant Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab has significantly improved outcomes for patients with HER2-positive breast cancer. However, a substantial number of patients either present with or develop resistance to this therapy, posing a significant clinical challenge. The mechanisms of trastuzumab resistance are complex and often involve the activation of alternative signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][2]

Thal-sns-032 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3] It is a Proteolysis Targeting Chimera (PROTAC) that links the CDK inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon, thereby targeting CDK9 for degradation.[3] Recent studies have demonstrated the anti-tumor activity of this compound in various cancer models, including breast cancer.[4][5] Notably, trastuzumab-resistant breast cancer cell lines have shown particular sensitivity to this compound, suggesting its potential as a therapeutic strategy to overcome trastuzumab resistance.[4]

These application notes provide a comprehensive overview of the use of this compound in trastuzumab-resistant breast cancer models, including its mechanism of action, protocols for key in vitro and in vivo experiments, and expected outcomes.

Mechanism of Action